

cupric glycinate synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric glycinate*

Cat. No.: B3051312

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Characterization of **Cupric Glycinate**

Introduction

Bis(glycinato)copper(II), commonly known as **cupric glycinate**, is a coordination complex with the formula $[\text{Cu}(\text{NH}_2\text{CH}_2\text{COO})_2]$. It serves as a significant model compound in bioinorganic chemistry and has applications in animal feed supplements and pharmaceuticals. Glycine, the simplest amino acid, functions as a bidentate chelating ligand, coordinating to the central copper(II) ion via its amino nitrogen and one carboxylate oxygen, forming a stable five-membered ring.[1][2][3]

The square planar coordination geometry around the d^9 copper(II) center gives rise to two geometric isomers: cis and trans.[1][4] The cis isomer is typically the kinetically favored product, precipitating more rapidly from solution, while the trans isomer is the thermodynamically more stable form and can be obtained by thermal isomerization of the cis form.[3][5][6] This guide provides detailed experimental protocols for the synthesis of both isomers and a comprehensive overview of the analytical techniques used for their characterization.

Synthesis of Bis(glycinato)copper(II) Isomers

The most common synthetic route involves the reaction of a copper(II) salt, such as copper(II) acetate, with glycine in an aqueous or aqueous-ethanolic solution.[1][7]

Experimental Protocol: Synthesis of *cis*-Bis(glycinato)copper(II) Monohydrate

This protocol details the preparation of the kinetically favored *cis* isomer.

Materials:

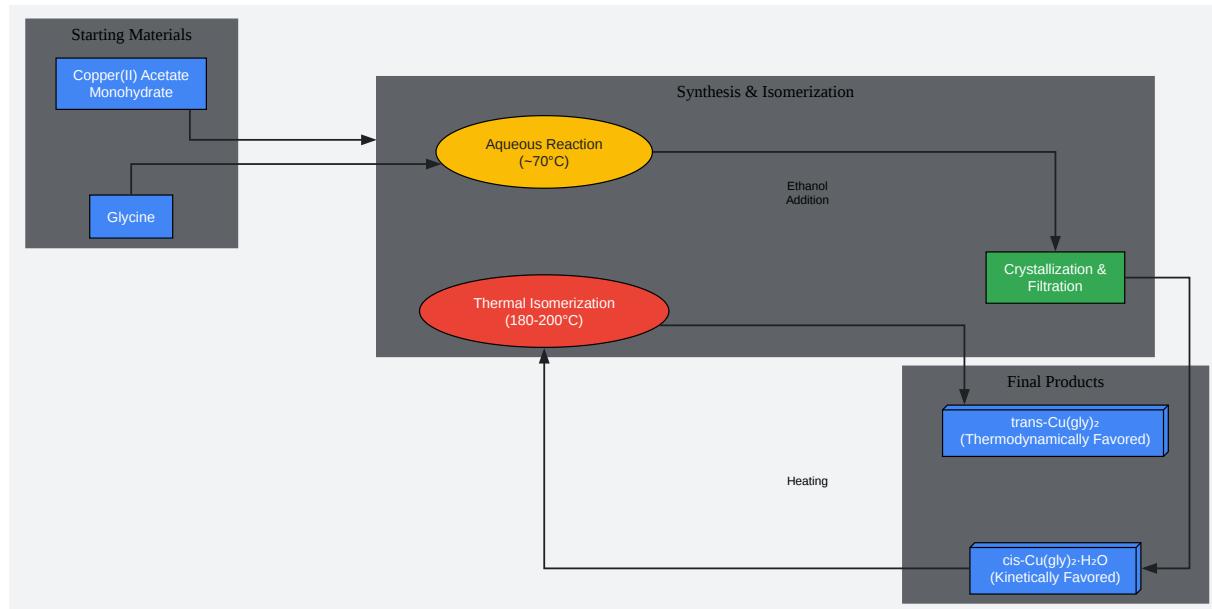
- Copper(II) acetate monohydrate ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$)
- Glycine ($\text{NH}_2\text{CH}_2\text{COOH}$)
- 95% Ethanol
- Deionized water

Procedure:

- In a 250 mL beaker, dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (~70 °C).[\[7\]](#)
- In a separate 150 mL beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water (~70 °C).[\[5\]](#)[\[7\]](#)
- While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[\[7\]](#)
- To the resulting deep blue solution, add 25-30 mL of 95% ethanol to induce precipitation.[\[3\]](#)[\[7\]](#)
- Allow the solution to cool for several minutes at room temperature, then place the beaker in an ice bath to maximize crystallization.[\[4\]](#)[\[7\]](#)
- Collect the light blue, needle-like crystals of *cis*-Cu(gly)₂·H₂O by vacuum filtration using a Büchner funnel.[\[4\]](#)
- Wash the precipitate with two small portions of cold acetone or ethanol to remove any unreacted starting materials and acetic acid byproduct.[\[4\]](#)[\[8\]](#)

- Continue to pull air through the sample for several minutes to partially dry it, then transfer the solid to a watch glass and allow it to air-dry completely.

Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II)


This protocol describes the solid-state thermal isomerization of the cis complex to the thermodynamically stable trans isomer.

Materials:

- Dry cis-bis(glycinato)copper(II) monohydrate (prepared as in section 2.1)

Procedure:

- Place a sample of the finely ground, dry cis-bis(glycinato)copper(II) monohydrate in a dry beaker or on a watch glass.
- Heat the solid in an oven or on a hot plate at a temperature of 180-200 °C for approximately 15-30 minutes.[3][6][7] The dehydration of the monohydrate typically occurs between 120-180°C.[9]
- Observe the color change from the light blue of the cis isomer to the more intense, purplish-blue of the trans isomer.
- Allow the sample to cool to room temperature. The resulting solid is anhydrous trans-bis(glycinato)copper(II). This form will readily rehydrate if exposed to moisture.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cupric glycinate** isomers.

Physicochemical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of the synthesized **cupric glycinate** complexes.

Data Presentation

The following tables summarize key quantitative data for the cis and trans isomers of bis(glycinato)copper(II).

Table 1: Physical Properties and Synthesis Yields

Property	cis-Bis(glycinato)copper(II) Monohydrate	trans-Bis(glycinato)copper(II)	Reference(s)
Formula	<chem>Cu(C2H4NO2)2·H2O</chem>	<chem>Cu(C2H4NO2)2</chem>	[1]
Appearance	Light blue, needle-like crystals	Purplish-blue powder	[7][10]
Decomposition Temp.	~212 °C	~212 °C	[1]
Typical Yield (Synthesis)	~82%	N/A	[3]

| Typical Yield (Isomerization) | N/A | ~98% | [3] |

Table 2: Key Spectroscopic Data

Technique	Parameter	cis-Isomer	trans-Isomer	Reference(s)
UV-Vis (aq. solution)	λ _{max} (d-d transition)	~620 nm	~620 nm	[11]
Infrared (IR) Spectroscopy	ν(N-H) stretch	3300-3200 cm ⁻¹	3300-3200 cm ⁻¹	[9]
	ν(Cu-N) stretch	~455 cm ⁻¹	~460 cm ⁻¹	[9][12]

| | ν(Cu-O) stretch | ~330 cm⁻¹ | ~335 cm⁻¹ | [9][12] |

Table 3: Thermal Analysis Data

Process	Temperature Range	Mass Loss	Product	Reference(s)
Dehydration (cis form)	120 - 180 °C	~7.8% (calc.)	Anhydrous cis-Cu(gly) ₂	[9]

| Decomposition | > 200 °C | Variable | CuO (final) | [9] |

Characterization Methodologies

IR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetries.[\[1\]](#)

Experimental Protocol:

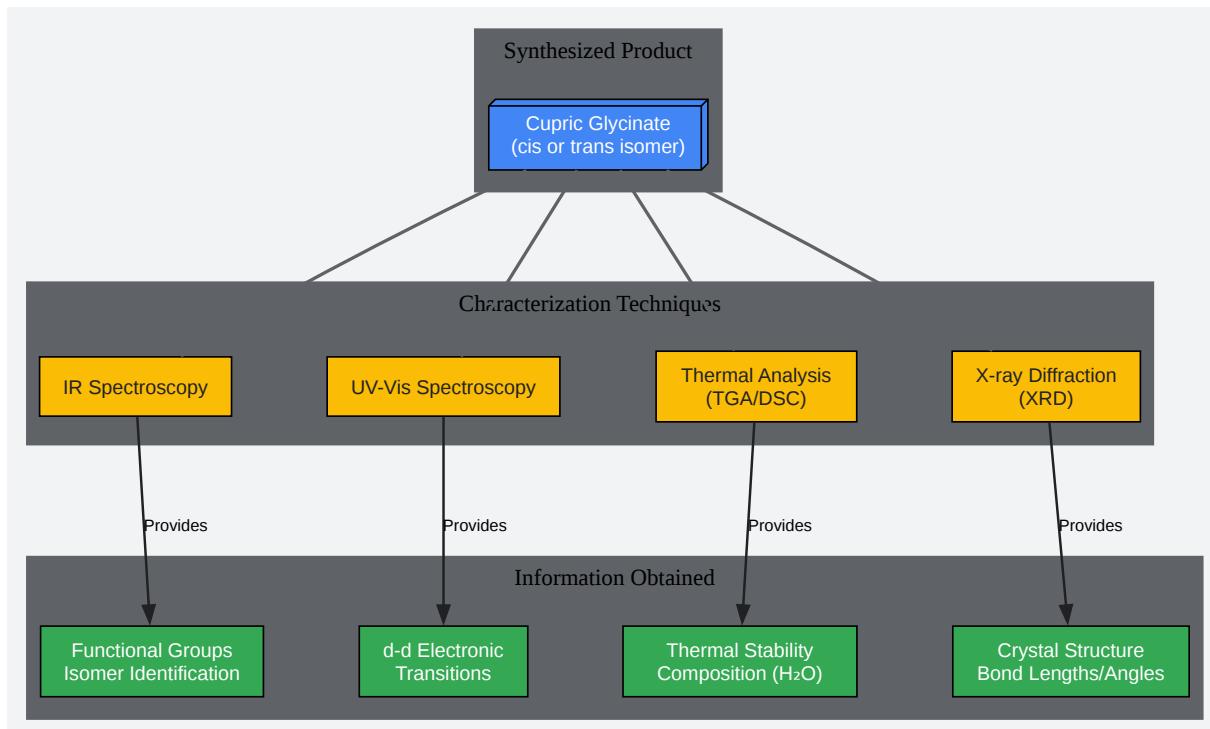
- Sample Preparation: Prepare a solid sample as a KBr pellet. Grind a small amount (~1-2 mg) of the dry **cupric glycinate** complex with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.[\[11\]](#)
- Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm^{-1} .
- Analysis: The key regions for distinguishing isomers are the fingerprint region and the far-IR region. The presence of Cu-N (~460 cm^{-1}) and Cu-O (~330 cm^{-1}) stretching vibrations confirms coordination.[\[9\]](#)[\[12\]](#) The symmetry differences between cis (C_2) and trans (C_{2h}) isomers lead to distinct patterns and numbers of active bands, particularly for the carboxylate stretches.

UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion.

Experimental Protocol:

- Sample Preparation: Prepare a dilute aqueous solution of the **cupric glycinate** complex of a known concentration.
- Data Acquisition: Record the absorption spectrum over the visible range (e.g., 400-900 nm) using a spectrophotometer.
- Analysis: The broad absorption band observed around 620 nm is characteristic of the d-d transitions for the $[\text{Cu}(\text{gly})_2]$ species in a distorted octahedral or square planar environment in aqueous solution.[\[11\]](#)[\[13\]](#)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration, and decomposition of the complex.


Experimental Protocol:

- Sample Preparation: Place a small, accurately weighed amount of the complex (e.g., 5-10 mg) into an alumina or platinum TGA pan.
- Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range from ambient to ~600 °C.
- Analysis: The TGA curve will show a distinct mass loss step corresponding to the loss of the water molecule from the monohydrate complex, typically in the 120-180 °C range.^[9] Subsequent mass loss at higher temperatures (>200 °C) corresponds to the decomposition of the glycinate ligands.^{[1][9]} The DSC curve will show endothermic or exothermic peaks associated with these transitions.

Single-crystal or powder XRD is the definitive method for determining the solid-state structure, including the precise geometry (cis or trans), bond lengths, and crystal packing.

Experimental Protocol:

- Sample Preparation: For powder XRD, the crystalline sample is finely ground. For single-crystal XRD, a suitable single crystal is mounted on a goniometer.
- Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
- Analysis: The diffraction data is used to solve the crystal structure. For cis-bis(glycinato)copper(II), the structure is often a distorted square pyramid with a coordinated water molecule. The anhydrous trans isomer typically exhibits a centrosymmetric structure. Analysis confirms the bidentate chelation of the glycinate ligands and provides precise bond distances, such as Cu-N and Cu-O bond lengths.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **cupric glycinate**.

Conclusion

The synthesis of bis(glycinato)copper(II) is a classic experiment that provides excellent examples of kinetic versus thermodynamic control and geometric isomerism in coordination chemistry. The cis and trans isomers can be reliably prepared and distinguished using standard laboratory techniques. Proper characterization using a combination of spectroscopic (IR, UV-Vis), thermal (TGA/DSC), and diffraction (XRD) methods is essential to confirm the identity,

purity, and detailed structure of the synthesized complexes, providing valuable data for researchers in chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. copper-chemistry.fandom.com [copper-chemistry.fandom.com]
- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & trans-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 4. murov.info [murov.info]
- 5. scribd.com [scribd.com]
- 6. sciepub.com [sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. latamjpharm.org [latamjpharm.org]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [cupric glycinate synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3051312#cupric-glycinate-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com